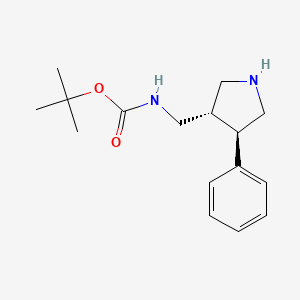
tert-Butyl (((3S,4R)-4-phenylpyrrolidin-3-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (((3S,4R)-4-phenylpyrrolidin-3-yl)methyl)carbamate: is a fascinating compound with a crowded tert-butyl group. This group, characterized by its bulky nature, influences its reactivity and applications .
Métodos De Preparación
Synthetic Routes:
- One common synthetic route involves the reaction of tert-butylamine with 4-phenylpyrrolidine-3-carboxylic acid, followed by carbamation.
- Alternatively, it can be synthesized by reacting tert-butyl isocyanate with 4-phenylpyrrolidine.
- The overall process ensures the tert-butyl group is incorporated into the final product.
Reaction Conditions:
- These reactions typically occur under mild conditions, often at room temperature.
- Solvents like dichloromethane or tetrahydrofuran are commonly used.
- Acidic or basic catalysts may facilitate the reactions.
Industrial Production:
- While industrial-scale production details are scarce, the compound’s synthetic feasibility makes it amenable to large-scale synthesis.
Análisis De Reacciones Químicas
Oxidation: The tert-butyl group can undergo oxidation, leading to the formation of tert-butyl hydroperoxide.
Reduction: Reduction of the carbamate group yields the corresponding amine.
Substitution: The tert-butyl group can be substituted by various nucleophiles.
Common Reagents: Sodium borohydride (for reduction), hydrogen peroxide (for oxidation), and various nucleophiles (for substitution).
Major Products: These reactions yield derivatives with modified tert-butyl moieties or altered carbamate functionality.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl carbamates serve as protecting groups in organic synthesis.
Biology: Researchers use them to modify peptides and proteins.
Medicine: Some tert-butyl carbamates exhibit bioactivity, making them interesting drug candidates.
Industry: They find applications in agrochemicals and materials science.
Mecanismo De Acción
- The compound’s mechanism of action depends on its specific application.
- In drug development, it may target enzymes or receptors, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds: Other carbamates, such as tert-butyl carbamate and tert-butyl (4-aminocyclohexyl)carbamate.
Uniqueness: The combination of the crowded tert-butyl group and the pyrrolidine ring sets this compound apart.
Propiedades
Fórmula molecular |
C16H24N2O2 |
|---|---|
Peso molecular |
276.37 g/mol |
Nombre IUPAC |
tert-butyl N-[[(3S,4R)-4-phenylpyrrolidin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-13-9-17-11-14(13)12-7-5-4-6-8-12/h4-8,13-14,17H,9-11H2,1-3H3,(H,18,19)/t13-,14-/m0/s1 |
Clave InChI |
HTSCGVPJZSCYDO-KBPBESRZSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NC[C@@H]1CNC[C@H]1C2=CC=CC=C2 |
SMILES canónico |
CC(C)(C)OC(=O)NCC1CNCC1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrazolo[1,5-a]pyrimidin-7(6H)-one](/img/structure/B13350501.png)
![3-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine](/img/structure/B13350502.png)
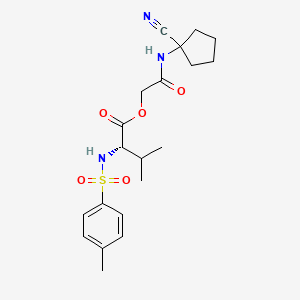

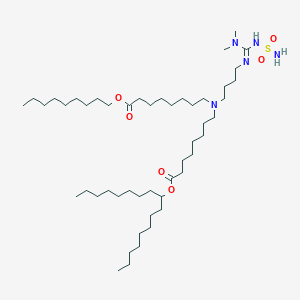
![8-bromo-4-ethyl-4-methyl-4,5-dihydro-6H-tetraazolo[1,5-a][1,4]benzodiazepin-6-one](/img/structure/B13350540.png)
![6-[3-(Allyloxy)phenyl]-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350546.png)

![(2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(2-(((dibutylamino)methylene)amino)-4-oxoimidazo[1,2-a][1,3,5]triazin-8(4H)-yl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite](/img/structure/B13350563.png)

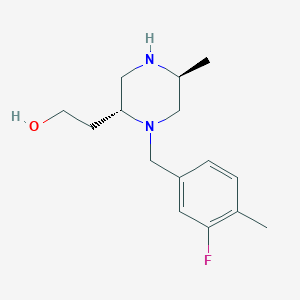
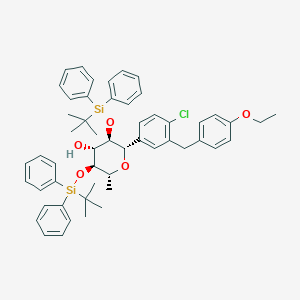
![3-(Dibenzo[b,d]furan-2-yl)-2-oxobutanoic acid](/img/structure/B13350600.png)
![6-(3,4-Dichlorophenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350605.png)
